![molecular formula C15H20N2O2 B14352627 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile CAS No. 91037-59-1](/img/structure/B14352627.png)
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is an organic compound with a complex structure that includes a nitrile group, an ether linkage, and a substituted amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-oxobutylamine with phenyl isocyanate to form the intermediate 3-oxobutyl(phenyl)amine. This intermediate is then reacted with 2-bromoethanol to introduce the ethoxy group, followed by a reaction with acrylonitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding sites, affecting the function of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}butanenitrile
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}pentanenitrile
Uniqueness
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91037-59-1 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-[2-[N-(3-oxobutyl)anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20N2O2/c1-14(18)8-10-17(11-13-19-12-5-9-16)15-6-3-2-4-7-15/h2-4,6-7H,5,8,10-13H2,1H3 |
Clé InChI |
XBSZGNSDTJMVTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN(CCOCCC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





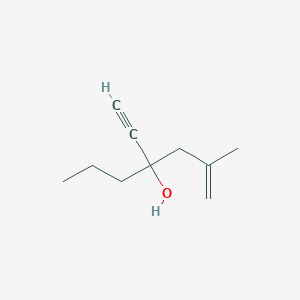
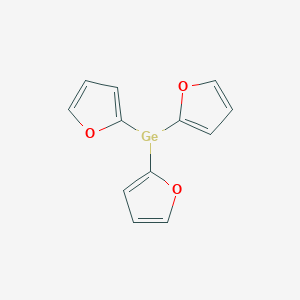
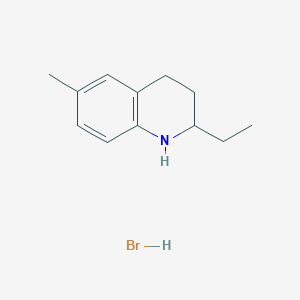
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
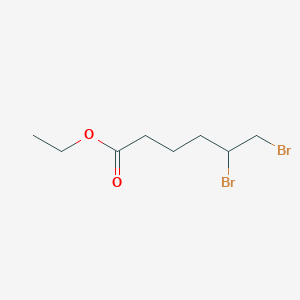
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
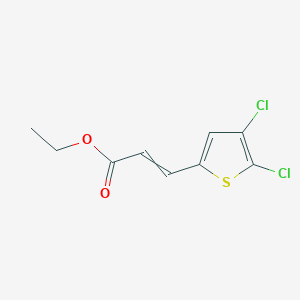
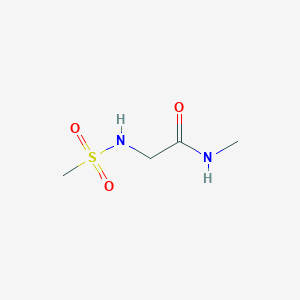
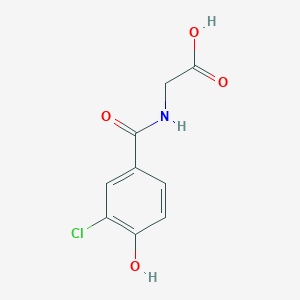
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
